
1-(2-Methylpyrrolidin-2-YL)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylpyrrolidin-2-YL)propan-1-one is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . This compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a propanone group. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-(2-Methylpyrrolidin-2-YL)propan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 2-methylpyrrolidine with propanone under specific reaction conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(2-Methylpyrrolidin-2-YL)propan-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or other reduced forms.
Applications De Recherche Scientifique
1-(2-Methylpyrrolidin-2-YL)propan-1-one has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Mécanisme D'action
The mechanism of action of 1-(2-Methylpyrrolidin-2-YL)propan-1-one involves its interaction with specific molecular targets and pathways. The pyrrolidine ring plays a crucial role in its biological activity, allowing it to bind to certain proteins and enzymes. This binding can modulate the activity of these targets, leading to various biological effects . The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(2-Methylpyrrolidin-2-YL)propan-1-one can be compared with other similar compounds, such as:
Pyrrolidine: A simpler compound with a similar ring structure but lacking the propanone group.
2-Methylpyrrolidine: Similar to the compound but without the propanone group.
Prolinol: A derivative of pyrrolidine with a hydroxyl group attached.
The uniqueness of this compound lies in its combination of the pyrrolidine ring and the propanone group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H15NO |
|---|---|
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
1-(2-methylpyrrolidin-2-yl)propan-1-one |
InChI |
InChI=1S/C8H15NO/c1-3-7(10)8(2)5-4-6-9-8/h9H,3-6H2,1-2H3 |
Clé InChI |
YPKPROFRWGZLGR-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1(CCCN1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



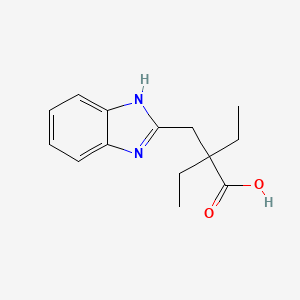
![1-Methyl-5-[(methylamino)methyl]-1H-imidazole-2-carbonitrile](/img/structure/B13172755.png)
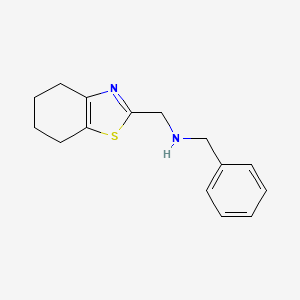

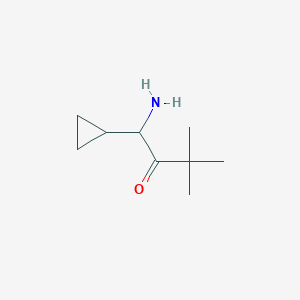
![1-[(Benzylamino)methyl]-4,4-difluorocyclohexan-1-ol](/img/structure/B13172787.png)
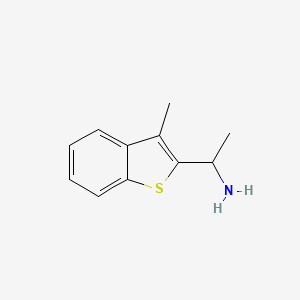

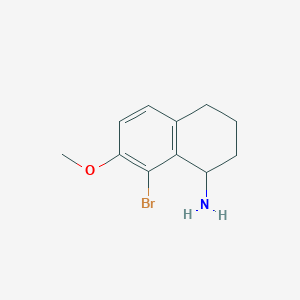
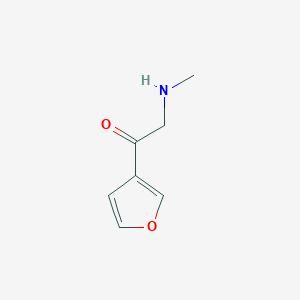

![3-{Bicyclo[2.2.2]octan-2-yl}-3-methyloxirane-2-carbonitrile](/img/structure/B13172809.png)
![2-Chloro-1-[2,5-dimethyl-1-[4-(methylthio)phenyl]-1H-pyrrol-3-yl]ethanone](/img/structure/B13172816.png)
